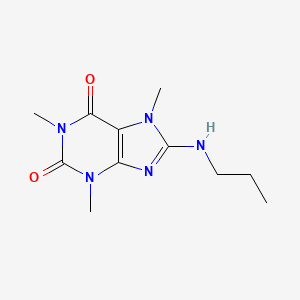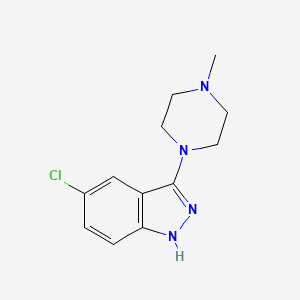
ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are a group of heterocyclic compounds containing a five-membered ring of two carbon atoms and three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a methoxyphenyl group, and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate typically involves the following steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acid derivatives. For instance, 3-methoxybenzohydrazide can be reacted with ethyl chloroformate to form the corresponding hydrazide, which then undergoes cyclization to form the triazole ring.
-
Esterification: : The carboxylic acid group in the triazole ring is then esterified using ethanol in the presence of an acid catalyst, such as sulfuric acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of a phenol derivative.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 1-(3-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxylate.
Reduction: Formation of 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-methanol.
Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antifungal, antibacterial, and anticancer agent. Triazole derivatives are known for their biological activities, and this compound is no exception.
Materials Science: It can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Mecanismo De Acción
The mechanism of action of ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses.
Comparación Con Compuestos Similares
Ethyl 1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylate can be compared with other triazole derivatives, such as:
1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-carboxylic acid: Similar structure but lacks the ethyl ester group.
1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-methanol: Similar structure but has a hydroxyl group instead of the ester group.
1-(3-methoxyphenyl)-1H-1,2,4-triazole-3-thiol: Similar structure but has a thiol group instead of the ester group.
The uniqueness of this compound lies in its combination of the methoxyphenyl group and the ethyl ester group, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1245645-50-4 |
|---|---|
Fórmula molecular |
C12H13N3O3 |
Peso molecular |
247.25 g/mol |
Nombre IUPAC |
ethyl 1-(3-methoxyphenyl)-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C12H13N3O3/c1-3-18-12(16)11-13-8-15(14-11)9-5-4-6-10(7-9)17-2/h4-8H,3H2,1-2H3 |
Clave InChI |
UTXDEGUMNFEZOQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NN(C=N1)C2=CC(=CC=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Fluorophenyl)-5-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol](/img/structure/B11865676.png)

![ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B11865683.png)

![6-(4-Chlorophenyl)-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11865694.png)
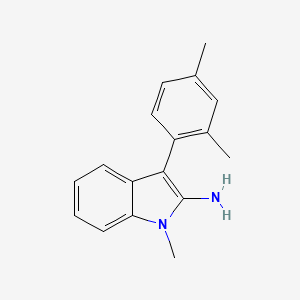

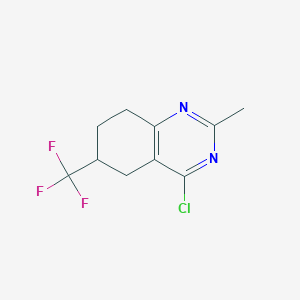

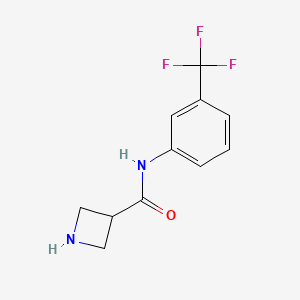
![2-(Methylsulfonyl)naphtho[1,2-d]oxazole](/img/structure/B11865741.png)
